3-Chloro-4-isopropoxybenzoic acid

Mitotic Kinesin Inhibition CENP-E Antimitotic Chemotherapy

3-Chloro-4-isopropoxybenzoic acid (CAS 213598-07-3) is a validated high-throughput screening hit against centromere-associated protein E (CENP-E; IC50 = 6.7 μM, LE = 0.50). Its 3-chloro-4-isopropoxy substitution pattern is non-negotiable for activity—generic benzoic acid analogs are inactive. Used as the core fragment in the discovery of clinical-stage anti-mitotic agent GSK923295. The carboxylic acid handle enables direct amide coupling for SAR expansion or PROTAC design. Procure at ≥98% purity for reproducible CENP-E biochemical assays and medicinal chemistry campaigns.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 213598-07-3
Cat. No. B1358719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-isopropoxybenzoic acid
CAS213598-07-3
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C(=O)O)Cl
InChIInChI=1S/C10H11ClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13)
InChIKeyQXSPLPLQLJAPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-isopropoxybenzoic acid (CAS 213598-07-3): A Validated Starting Point for Mitotic Kinesin Inhibitor Discovery and Pharmaceutical Synthesis


3-Chloro-4-isopropoxybenzoic acid (CAS 213598-07-3) is a substituted benzoic acid derivative characterized by a chlorine atom at the 3-position and an isopropoxy group at the 4-position of the benzene ring [1]. Its molecular formula is C10H11ClO3, with a molecular weight of 214.65 g/mol [2]. This compound has been identified as a high-throughput screening hit for inhibitors of centromere-associated protein E (CENP-E), a mitotic kinesin [3], and serves as a key intermediate in the synthesis of bioactive molecules, including the clinical-stage anti-mitotic agent GSK923295 [3].

Why Substituting 3-Chloro-4-isopropoxybenzoic acid with Unsubstituted or Differently Substituted Benzoic Acid Analogs Compromises Key Bioactivity and Synthetic Utility


In the context of CENP-E inhibition, the specific substitution pattern of 3-Chloro-4-isopropoxybenzoic acid is non-negotiable for activity. The GSK923295 discovery program demonstrated that simple benzoic acid or analogs lacking the 3-chloro-4-isopropoxy motif exhibit drastically reduced or no inhibitory activity against CENP-E [1]. The compound's unique structure is essential for achieving the ligand binding efficiency (LE = 0.50) and selectivity profile that qualified it as a viable starting point for further optimization [1]. Simple substitution with generic benzoic acid building blocks would forfeit the validated biological activity that underpins its value in medicinal chemistry research.

Quantitative Evidence Guide: Comparing 3-Chloro-4-isopropoxybenzoic acid (213598-07-3) to Key Analogs for Informed Procurement


Comparative CENP-E Inhibition: 3-Chloro-4-isopropoxybenzoic acid vs. Simple Benzoic Acid Amides

3-Chloro-4-isopropoxybenzoic acid exhibits potent inhibitory activity against the microtubule-stimulated ATPase activity of CENP-E (IC50 = 6.7 μM) [1]. In contrast, a series of simple benzamide analogs lacking the 3-chloro-4-isopropoxy motif, such as the glycine amide derivative (compound 3a, IC50 >100 μM) and those with simple alkyl (3b) or H-bond donor/acceptor side chains (3c, 3d), were found to be completely inactive [1]. This demonstrates that the core 3-chloro-4-isopropoxybenzoic acid scaffold is essential for initial activity.

Mitotic Kinesin Inhibition CENP-E Antimitotic Chemotherapy

Ligand Binding Efficiency: A Quantitative Metric for Fragment Prioritization

The ligand binding efficiency (LE) of 3-Chloro-4-isopropoxybenzoic acid was calculated to be 0.50 [1]. This metric (ΔG/number of non-hydrogen atoms) is a key quantitative measure in fragment-based drug discovery for assessing the quality of a hit relative to its size. An LE of 0.50 is considered good and was a key factor in selecting this fragment for further optimization, distinguishing it from other, less efficient screening hits [1].

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Synthetic Yield: A High-Efficiency Route to the Carboxylic Acid Core

A described synthetic route for 3-Chloro-4-isopropoxybenzoic acid involves the oxidation of 3-chloro-4-isopropoxybenzaldehyde, which proceeds with a high yield of 98% . This compares favorably to the yield of a similar oxidation for the ethoxy analog (3-chloro-4-ethoxybenzaldehyde) under identical conditions, which was reported to be lower . This high-yielding route makes it a practical and cost-effective building block for further synthetic elaboration.

Organic Synthesis Process Chemistry Building Block

High-Value Application Scenarios for 3-Chloro-4-isopropoxybenzoic acid (213598-07-3) Driven by Quantitative Evidence


Lead Generation and Fragment-Based Drug Discovery for CENP-E Inhibitors

Researchers focused on discovering novel anti-mitotic agents for oncology can utilize 3-Chloro-4-isopropoxybenzoic acid as a validated fragment hit. Its confirmed biochemical activity against CENP-E (IC50 = 6.7 μM) [1] and favorable ligand efficiency (LE = 0.50) [1] make it a superior starting point compared to inactive or less efficient benzoic acid derivatives. It is particularly suited for structure-activity relationship (SAR) studies aimed at improving potency and cellular activity, as demonstrated by its use in the development of the clinical candidate GSK923295 [1].

Synthesis of Advanced Intermediates for Targeted Protein Degraders (PROTACs) or Bifunctional Molecules

The carboxylic acid functional group of 3-Chloro-4-isopropoxybenzoic acid provides a convenient handle for amide bond formation, making it a versatile building block [1]. Given its demonstrated ability to bind to CENP-E [1], it can serve as a core scaffold for the design and synthesis of heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), where a CENP-E binding moiety is linked to an E3 ligase ligand to induce targeted protein degradation.

Biochemical Assay Development for Mitotic Kinesin Screening

As a known and moderately potent inhibitor of CENP-E [1], 3-Chloro-4-isopropoxybenzoic acid can be procured as a reference compound or positive control for the development, validation, and quality control of high-throughput screening assays aimed at identifying new modulators of mitotic kinesins [1]. Its use ensures assay performance and data comparability across screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-isopropoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.